Product packaging for 2-(4-tert-butylbenzamido)benzoic acid(Cat. No.:)

2-(4-tert-butylbenzamido)benzoic acid

Cat. No.: B5633437
M. Wt: 297.3 g/mol
InChI Key: MQJJOMILOVWRFI-UHFFFAOYSA-N
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Description

Significance of Carboxylic Acid and Amide Functionalities in Chemical Systems

Carboxylic acids and amides are among the most ubiquitous functional groups in chemistry and biology. The carboxyl group (-COOH) is a key acidic functionality, capable of donating a proton and participating in hydrogen bonding as both a donor and an acceptor. This dual role is crucial in determining the solubility, acidity, and intermolecular interactions of a molecule. uky.edu

The amide group (-CONH-), on the other hand, is a cornerstone of peptide and protein chemistry, forming the backbone of these essential biomolecules. Amides are relatively stable and can act as hydrogen bond donors and acceptors, contributing significantly to the three-dimensional structure of larger molecules. uky.edu The planarity of the amide bond, a consequence of resonance, imposes conformational constraints that are fundamental to molecular recognition and biological activity.

Evolution of Research on Substituted Benzoic Acid Derivatives

Research into benzoic acid and its derivatives has a long history, with initial discoveries dating back to the 16th century. nist.gov The investigation of substituted benzoic acids, particularly those with additional functional groups that can interact with the carboxylic acid moiety, gained momentum with the development of medicinal chemistry. Anthranilic acid (2-aminobenzoic acid), a key precursor to 2-(4-tert-butylbenzamido)benzoic acid, has been a focal point of such research. Its derivatives, known as fenamates, have been explored for their anti-inflammatory properties. nist.gov

The synthesis of N-acyl and N-aryl anthranilic acids has been a subject of considerable study, with methods like the Ullmann condensation and, more recently, copper-catalyzed amination reactions being developed to efficiently create these structures. uky.edunih.gov These synthetic advancements have enabled the systematic investigation of how different substituents on the amide nitrogen influence the properties of the entire molecule.

Structural Rationale for this compound as a Model Compound

The selection of this compound as a model compound is based on several key structural features. The ortho positioning of the amido and carboxylic acid groups on the benzoic acid ring creates a scaffold that is pre-disposed to intramolecular hydrogen bonding between the amide proton (N-H) and the carbonyl oxygen of the carboxylic acid. This interaction significantly influences the conformation of the molecule, often leading to a more planar arrangement.

Scope of the Academic Research Review

This review will focus exclusively on the chemical and structural aspects of this compound. It will cover the fundamental properties arising from its constituent functional groups, the historical development of related substituted benzoic acid research, and the specific structural reasons that make it a valuable model compound for scientific investigation. The discussion will be limited to its synthesis, characterization, and the non-covalent interactions that govern its structure.

Detailed Research Findings

While specific research focusing solely on this compound is not extensively documented in publicly available literature, a wealth of information exists for its parent compounds and closely related N-acyl anthranilic acid derivatives. This allows for a detailed understanding of its expected properties.

Synthesis

The synthesis of this compound would typically be achieved through the acylation of anthranilic acid with 4-tert-butylbenzoyl chloride. This is a standard method for forming amide bonds.

Reactant 1 Reactant 2 Typical Conditions Product
Anthranilic acid 4-tert-butylbenzoyl chloride Basic conditions (e.g., pyridine (B92270) or aqueous NaOH) This compound

An alternative modern approach could involve a copper-catalyzed cross-coupling reaction between 2-halobenzoic acid and 4-tert-butylaniline. uky.edu

Spectroscopic and Physical Data

The following table summarizes the key physical and spectroscopic data for the precursor molecules, which provide a basis for the expected properties of the title compound.

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹)
Anthranilic acid C₇H₇NO₂ 137.14 146-148 ~3400-3500 (N-H), ~2500-3300 (O-H), ~1670 (C=O)
4-tert-Butylbenzoic acid C₁₁H₁₄O₂ 178.23 165-168 ~2500-3300 (O-H), ~1680 (C=O)

For this compound, one would expect to see characteristic IR absorption bands for the N-H stretch (around 3300 cm⁻¹), the carboxylic acid O-H stretch (a broad band from 2500-3300 cm⁻¹), and two distinct carbonyl (C=O) stretches for the amide and the carboxylic acid (typically in the 1650-1710 cm⁻¹ region).

Crystal Structure and Supramolecular Assembly

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO3 B5633437 2-(4-tert-butylbenzamido)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)17(21)22/h4-11H,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJJOMILOVWRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Tert Butylbenzamido Benzoic Acid and Analogues

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-(4-tert-butylbenzamido)benzoic acid reveals that the central structural feature is an amide bond. Disconnecting this amide bond is the most logical first step in the retrosynthetic pathway. This disconnection points to two primary precursors: an aminobenzoic acid derivative and a 4-tert-butylbenzoyl derivative.

Specifically, the target molecule can be disconnected at the C-N bond of the amide linkage, yielding anthranilic acid (2-aminobenzoic acid) and 4-tert-butylbenzoyl chloride . Alternatively, the carboxylic acid of 4-tert-butylbenzoic acid can be coupled directly with an ester of anthranilic acid, such as methyl anthranilate or tert-butyl anthranilate. The use of an esterified anthranilic acid can be advantageous in preventing self-condensation or other unwanted side reactions of the free carboxylic acid group on the anthranilate moiety during the amide bond formation step.

The precursors themselves are readily available or can be synthesized through established methods. 4-tert-Butylbenzoic acid is commercially available and can be produced by the oxidation of p-tert-butyltoluene with air. researchgate.net Anthranilic acid is also a widely available industrial chemical, produced from phthalimide (B116566) via the Hofmann degradation.

A plausible retrosynthetic route is depicted below:

Amide Bond Formation Strategies

The formation of the amide bond between the anthranilate moiety and the 4-tert-butylbenzoyl group is the cornerstone of the synthesis. Several methods can be employed to achieve this transformation, each with its own set of advantages and considerations.

Carbodiimide-Mediated Coupling Approaches

Carbodiimide-mediated coupling is a widely used and efficient method for the formation of amide bonds from carboxylic acids and amines. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used. core.ac.uksciencemadness.org These reagents activate the carboxylic acid group of 4-tert-butylbenzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of anthranilic acid or its ester, leading to the formation of the desired amide bond. core.ac.uk

To enhance the efficiency of the coupling and to suppress side reactions, such as racemization (if chiral centers were present) and the formation of N-acylurea byproducts, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included in the reaction mixture. nih.gov The reaction is typically carried out in an inert solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at room temperature. nih.gov

A study on the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which are structural analogues, successfully employed a combination of EDCI and HOBt for the condensation of various substituted carboxylic acids with tert-butyl 2-aminophenylcarbamate. nih.gov This highlights the applicability of this method for the synthesis of the target compound.

Table 1: Typical Reagents and Conditions for Carbodiimide-Mediated Coupling

Reagent/ConditionPurposeTypical Molar Excess (relative to limiting reagent)
4-tert-Butylbenzoic acidPrecursor1.0 eq
Anthranilic acid esterPrecursor1.0 - 1.2 eq
EDCICoupling agent1.1 - 1.5 eq
HOBtAdditive to improve efficiency1.1 - 1.5 eq
DIPEA or Triethylamine (B128534)Base1.5 - 2.0 eq
DMF or DCMSolvent-
Room TemperatureReaction Temperature-

Mixed Anhydride (B1165640) Methods

The mixed anhydride method is another classical approach to amide bond formation. highfine.com In this technique, 4-tert-butylbenzoic acid is first converted into a mixed anhydride by reacting it with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine. This mixed anhydride is a highly reactive acylating agent. Subsequent addition of anthranilic acid or its ester to the reaction mixture results in the formation of the amide bond.

The choice of the carboxylic acid used to form the mixed anhydride is crucial to avoid the formation of byproducts. highfine.com Sterically hindered or electron-rich carboxylic acids are often preferred to ensure that the nucleophilic attack of the amine occurs selectively at the desired carbonyl center. highfine.comresearchgate.net This method is often advantageous due to the ease of removal of byproducts.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijprdjournal.comajrconline.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve reaction yields. ijprdjournal.com For the synthesis of this compound, microwave heating can be applied to the amide bond formation step.

The rapid and uniform heating provided by microwaves can enhance the rate of the coupling reaction between 4-tert-butylbenzoic acid and anthranilic acid, whether it is mediated by carbodiimides or other coupling agents. rasayanjournal.co.in This technique is also beneficial for reactions conducted under solvent-free conditions, which aligns with the principles of green chemistry. rasayanjournal.co.in While specific microwave-assisted protocols for the synthesis of this exact compound are not extensively reported, the general success of microwave-assisted amide bond formation suggests its high potential for this synthesis. nih.govnih.gov

Table 2: Comparison of Conventional vs. Potential Microwave-Assisted Amide Coupling

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time Typically several hoursPotentially minutes
Temperature Control Bulk heating, potential for hotspotsUniform and rapid heating
Yields Generally goodOften improved
Energy Efficiency LowerHigher

Functional Group Interconversions and Derivatization

Following the formation of the core amide structure, further chemical modifications may be necessary to arrive at the final target molecule. A key transformation in this context is the hydrolysis of an ester protecting group.

Ester Hydrolysis Techniques

If an ester of anthranilic acid, such as methyl anthranilate or tert-butyl anthranilate, is used as a precursor, the final step in the synthesis of this compound is the hydrolysis of the ester group to the corresponding carboxylic acid. The choice of hydrolysis method depends on the nature of the ester.

For a methyl ester, hydrolysis is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide in a co-solvent like methanol (B129727) or ethanol. organic-chemistry.org Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product. organic-chemistry.org

For a tert-butyl ester, which is sensitive to acidic conditions, hydrolysis can be achieved under milder acidic conditions, for instance, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane. The tert-butyl group is readily cleaved as isobutylene (B52900) gas. Alternatively, powdered potassium hydroxide in tetrahydrofuran (B95107) (THF) has been reported as a safe and effective method for the cleavage of tert-butyl benzoates at room temperature. organic-chemistry.org Another mild method involves the use of silica (B1680970) gel in refluxing toluene.

Aromatic Substitution and Functionalization Reactions

The core synthesis of this compound and its analogs is fundamentally based on the nucleophilic acyl substitution between an aminobenzoic acid and a benzoyl chloride. Specifically, the parent compound is typically formed by the acylation of 2-aminobenzoic acid (anthranilic acid) with 4-tert-butylbenzoyl chloride. This reaction is a classic example of creating an amide bond. researchgate.netegranth.ac.in

Further functionalization of the aromatic rings can be performed to create diverse analogs. This can be achieved through electrophilic aromatic substitution reactions, such as nitration or halogenation, on the starting materials. nih.govscielo.br For instance, nitration of the benzoic acid moiety, followed by reduction of the nitro group, can introduce an additional amino group, opening avenues for further derivatization. nih.gov Alternatively, direct C-H bond functionalization represents a more modern and atom-economical approach to introduce new substituents onto the aromatic backbone. nih.govnih.gov

The primary methods for constructing the central amide bond are summarized below:

Heterocyclic Ring Formation Strategies (e.g., Triazoles, Tetrazoles)

The structure of this compound can be strategically modified by converting the carboxylic acid group into various heterocycles, which can act as bioisosteres and modulate the compound's properties.

Triazoles: The formation of a triazole ring from the carboxylic acid functionality is a common derivatization strategy. mdpi.com A typical pathway involves converting the carboxylic acid into an acyl hydrazide. This intermediate can then undergo cyclization with various one-carbon synthons to form a 1,2,4-triazole (B32235) ring. mdpi.comnih.gov Another approach is the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, a cornerstone of click chemistry, to form 1,2,3-triazoles. organic-chemistry.org

Tetrazoles: Tetrazoles are frequently used as bioisosteric replacements for carboxylic acids in medicinal chemistry. beilstein-journals.orgnih.gov The synthesis of a tetrazole from the benzoic acid moiety typically proceeds through a nitrile intermediate. The nitrile group can then undergo a [2+3] cycloaddition reaction with an azide, such as sodium azide, to form the tetrazole ring. beilstein-journals.orgnih.govbeilstein-journals.org This transformation is often facilitated by Lewis acids. beilstein-journals.org

Key strategies for heterocycle formation include:

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound.

The choice of solvent plays a significant role in the synthesis. nih.gov For the acylation of anthranilic acid, aprotic polar solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are often used to ensure the solubility of the reactants. nih.govresearchgate.net The polarity and hydrogen-bonding capability of the solvent can influence reaction rates and the stability of intermediates. nih.govelsevierpure.com Studies on anthranilic acid have shown that its spectroscopic properties and reactivity are sensitive to the solvent environment. researchgate.netelsevierpure.com

Reaction temperature and duration are critical parameters to control for optimal outcomes. scielo.br The acylation reaction is often conducted at controlled temperatures, such as 0 °C to room temperature, to manage the exothermic nature of the reaction and minimize side-product formation. nih.gov Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can vary from a few hours to overnight. egranth.ac.innih.govnih.gov

The stoichiometry of reagents and the use of catalysts are fundamental to the efficiency of the amide bond formation. researchgate.netrsc.org In the synthesis involving acid chlorides, a base like pyridine (B92270) or triethylamine is used stoichiometrically to neutralize the hydrochloric acid byproduct. egranth.ac.innih.gov For syntheses starting from the carboxylic acid, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are used, often in slight excess, to facilitate the reaction. nih.gov Catalytic approaches, using substances like boric acid or various metal catalysts, are also being developed to improve the sustainability of amide synthesis. ucl.ac.ukrsc.org

Considerations for Scalable Synthetic Approaches

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors.

Cost and Availability of Materials : The economic viability of a large-scale synthesis depends on the cost of starting materials like 4-tert-butylbenzoic acid and anthranilic acid derivatives. researchgate.netwikipedia.org

Process Safety and Efficiency : The heat generated during the reaction (exothermicity) must be managed carefully on a large scale. mdpi.com Optimizing reaction times and temperatures is crucial for both safety and efficiency. researchgate.netresearchgate.net

Purification Methods : While laboratory-scale purification often relies on column chromatography, this is generally not practical for large quantities. researchgate.netnih.gov Crystallization is a more common and scalable method for purifying the final product on an industrial scale. nih.gov

Environmental Impact : The choice of solvents and reagents has significant environmental implications. "Green chemistry" principles encourage the use of less hazardous solvents and the development of catalytic rather than stoichiometric processes to minimize waste. researchgate.netucl.ac.uk

The following table summarizes key considerations for scaling up the synthesis:

Table of Compounds

Advanced Structural Characterization Techniques for Amido Benzoic Acid Compounds

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of 2-(4-tert-butylbenzamido)benzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the amide (N-H) proton, the carboxylic acid (O-H) proton, and the highly shielded protons of the tert-butyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy provides information about the different carbon environments in the molecule. A typical ¹³C NMR spectrum for this compound would display separate signals for the carbonyl carbons of the amide and carboxylic acid, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the various aromatic carbons.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH) 12.0 - 13.0 Singlet 1H
Amide (-NH-) 9.0 - 11.0 Singlet 1H
Aromatic Protons 7.0 - 8.5 Multiplets/Doublets 8H
tert-Butyl Protons ~1.3 Singlet 9H
¹³C NMR Predicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl 165 - 175
Amide Carbonyl 160 - 170
Aromatic Carbons 110 - 145
tert-Butyl Quaternary Carbon 30 - 40

Note: Predicted values are based on typical chemical shifts for these functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups. In the analysis of this compound, key vibrational bands would be expected.

The spectrum would be characterized by a broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. The N-H stretch of the secondary amide would appear around 3300 cm⁻¹. The C=O stretching vibrations for the carboxylic acid and amide groups would result in strong absorption bands in the region of 1700-1630 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Broad, Strong
Amide N-H Stretch ~3300 Medium
Carboxylic Acid C=O Stretch 1710 - 1680 Strong
Amide C=O Stretch (Amide I) 1680 - 1630 Strong
Amide N-H Bend (Amide II) 1550 - 1510 Medium
Aromatic Ring C=C Stretch 1600 - 1450 Medium-Weak

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₁₈H₁₉NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural clues. Common fragments might include the loss of the tert-butyl group or cleavage of the amide bond. Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the purified compound.

Table 3: Mass Spectrometry Data for this compound

Analysis Expected Value
Molecular Formula C₁₈H₁₉NO₃
Monoisotopic Mass 297.1365 g/mol
Nominal Mass 297 g/mol

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles. This technique would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the relative orientation of the two aromatic rings. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, which dictate the crystal packing arrangement. For many benzoic acid derivatives, the formation of hydrogen-bonded dimers via the carboxylic acid groups is a common structural motif.

Chromatographic Purity and Separation Methodologies (e.g., HPLC, MPLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds.

Column Chromatography: This is a fundamental purification technique used during the synthesis of this compound to isolate it from starting materials, by-products, and other impurities. The choice of solvent system (mobile phase) and stationary phase (e.g., silica (B1680970) gel) is optimized to achieve efficient separation.

Medium Pressure Liquid Chromatography (MPLC): MPLC is an automated and more efficient version of column chromatography, offering faster separations and better resolution.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method used to determine the purity of the final compound. A common method for analyzing compounds like this compound is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid). The purity is typically determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks at a specific UV wavelength.

Elemental Analysis Techniques

Table 4: Elemental Analysis Data for C₁₈H₁₉NO₃

Element Mass Percentage
Carbon (C) 216.24 72.70%
Hydrogen (H) 19.15 6.44%
Nitrogen (N) 14.01 4.71%

Advanced Analytical Techniques for Conformational Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a cornerstone technique for determining the solution-state conformation of this compound. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial insights into the chemical environment of each atom. For instance, in a related compound, 4-(palmitoyloxy)benzoic acid, the aromatic protons appear as doublets at δ 7.99 and 7.24 ppm in DMSO, while the carboxylic carbon resonates at δ 167.17 ppm. rsc.org Similar detailed analysis for this compound would reveal the specific electronic effects of the substituent groups.

Two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating through-space proximities between protons. These correlations help to define the preferred orientation of the two aromatic rings relative to each other and the conformation around the amide bond. Studies on similar molecules have demonstrated the power of NOE in establishing conformational preferences in solution. nih.gov

X-Ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation and packing of this compound. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous view of the molecule's three-dimensional structure. For example, in the crystal structure of a related compound, 2-(toluene-4-sulfonylamino)-benzoic acid, the molecule crystallizes in the monoclinic space group C2/c, with specific lattice parameters of a=2.7320(3) nm, b=0.85441(8) nm, and c=1.17607(11) nm. researchgate.net Such analysis for the title compound would reveal the dihedral angle between the two aromatic rings and the nature of intermolecular hydrogen bonding, which often involves the carboxylic acid and amide groups forming dimers or extended networks. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide structural information by identifying characteristic losses of functional groups, such as the tert-butyl group or the carboxylic acid moiety. Predicted collision cross-section (CCS) values, as seen for the related 2-(4-tert-butylbenzoyl)benzoic acid, can offer insights into the molecule's gas-phase shape and conformation. uni.lu

Computational Modeling: In conjunction with experimental data, computational chemistry plays a vital role in understanding the conformational landscape of this compound. Density Functional Theory (DFT) calculations can be used to predict stable conformers, rotational energy barriers, and vibrational frequencies. These theoretical predictions can then be compared with experimental IR, Raman, and NMR data to validate the proposed structures. researchgate.net For instance, studies on aminobenzoic acids have used DFT to analyze the influence of substituent position on the molecule's vibrational structure. researchgate.net

The combination of these advanced analytical techniques provides a robust framework for the detailed structural elucidation of this compound, paving the way for a deeper understanding of its chemical behavior and potential applications.

Data Tables

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Related Amido-Benzoic Acid Derivative. Data presented is for 4-(palmitoyloxy)benzoic acid in DMSO and serves as an illustrative example of the type of data obtained from NMR analysis.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H7.99dAromatic CH
¹H7.24dAromatic CH
¹³C171.89-C=O (Ester)
¹³C167.17-C=O (Carboxylic Acid)
¹³C154.25-Aromatic C-O
¹³C131.25-Aromatic CH
¹³C128.75-Aromatic C-C
¹³C122.48-Aromatic CH
Source: rsc.org

Table 2: Crystallographic Data for a Structurally Analogous Sulfonamido-Benzoic Acid. Data for 2-(toluene-4-sulfonylamino)-benzoic acid illustrates the detailed structural parameters obtainable from X-ray crystallography.

Parameter Value
Crystal SystemMonoclinic
Space GroupC2/c
a (nm)2.7320(3)
b (nm)0.85441(8)
c (nm)1.17607(11)
β (°)98.728(3)
Volume (nm³)2.7135(5)
Z8
Source: researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 4 Tert Butylbenzamido Benzoic Acid

Reaction Pathways and Stereochemical Considerations

The primary reaction pathway for the synthesis of 2-(4-tert-butylbenzamido)benzoic acid involves the acylation of anthranilic acid (2-aminobenzoic acid) with 4-tert-butylbenzoyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.netucj.org.ua

An alternative synthetic route is the Ullmann condensation, a copper-catalyzed reaction between a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) and 4-tert-butylaniline. nih.govresearchgate.netscielo.br This method is particularly useful for constructing N-aryl anthranilic acid derivatives and can be highly regioselective, favoring the formation of the bond at the position ortho to the carboxylic acid. nih.govorganic-chemistry.org

Stereochemical Considerations: The this compound molecule itself is achiral. However, the amide bond introduces the possibility of rotational isomers (atropisomers) due to hindered rotation around the N-C(aryl) bond and the C(O)-N bond, especially if additional bulky substituents were present. In the solid state, N-aryl anthranilic acids are known to form dimeric structures through hydrogen bonding between the carboxylic acid groups. These dimers can exist in syn and anti conformations, representing a form of supramolecular isomerism. nih.govnih.gov While there is no permanent chiral center, the specific conformation adopted can be influenced by steric hindrance and crystal packing forces.

Electrophilic and Nucleophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS): The reactivity of the two aromatic rings towards electrophiles is significantly different due to the nature of their substituents.

Ring B (derived from 4-tert-butylbenzoic acid): This ring contains an activating, ortho, para-directing tert-butyl group and a deactivating amide linkage from the perspective of the aniline (B41778) nitrogen. The tert-butyl group activates the ring through inductive effects and hyperconjugation, directing electrophiles to the positions ortho to it (positions 3' and 5'). organicchemistrytutor.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on either ring is generally unfavorable as they are not sufficiently electron-deficient. wikipedia.orgyoutube.com SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgyoutube.com However, derivatives of 2-aminobenzoic acid can undergo directed nucleophilic substitution. For instance, unprotected 2-fluoro- or 2-methoxybenzoic acids can react with strong nucleophiles like lithioamides to afford N-substituted anthranilic acids. nih.gov In the case of this compound, if a suitable leaving group were present on Ring A, intramolecular cyclization via nucleophilic attack by the carboxylate or amide could be a possibility under certain conditions.

Hydrolysis and Transamidation Reaction Mechanisms

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under acidic or basic conditions to yield anthranilic acid and 4-tert-butylbenzoic acid. libretexts.org

Acid-Catalyzed Mechanism: The hydrolysis in acidic media typically proceeds via an A-2 mechanism. cdnsciencepub.comresearchgate.net The reaction begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following proton transfers, the C-N bond cleaves, releasing anthranilic acid and the protonated 4-tert-butylbenzoic acid. Studies on benzamide (B126) hydrolysis have shown that in weakly acidic media, the mechanism involves a pre-equilibrium protonation followed by water attack. researchgate.net In more concentrated acids, the mechanism can shift, involving a second proton transfer and the participation of multiple water molecules. researchgate.netcdnsciencepub.com

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the anthranilate dianion as the leaving group, which is subsequently protonated upon workup.

Transamidation: Transamidation is the exchange of the amine portion of an amide with another amine. This reaction is challenging due to the high stability of the amide bond but can be achieved, often with the use of catalysts. nih.govresearchgate.netnih.gov The transamidation of this compound with a different amine (R-NH₂) would involve the cleavage of the existing C-N bond and the formation of a new one. The mechanism typically involves the activation of the amide carbonyl, making it susceptible to nucleophilic attack by the incoming amine. This can be promoted by metal catalysts which can form a metal-amidate complex, or by acid catalysts that protonate the carbonyl oxygen. nih.gov

Esterification and Amidation Kinetics and Thermodynamics

Esterification: The carboxylic acid group of this compound can undergo esterification with an alcohol under acidic conditions (e.g., Fischer esterification). The reaction is an equilibrium process.

Kinetics: The kinetics of esterification of benzoic acid derivatives have been studied. For example, the esterification of benzoic acid with butanol, catalyzed by p-toluenesulfonic acid, was found to be first order with respect to the benzoic acid. researchgate.net The rate of esterification for this compound would be influenced by the steric hindrance presented by the bulky ortho-benzamido substituent, which could slow the reaction rate compared to unsubstituted benzoic acid.

Thermodynamics: The esterification of benzoic acid with 1-butanol (B46404) has a small positive thermal effect (enthalpy of reaction, ΔH) of approximately 622 J/mol, indicating it is slightly endothermic. researchgate.net The activation energies for the forward (esterification) and reverse (hydrolysis) reactions are similar, highlighting the reversible nature of the process. researchgate.net A representative table of kinetic parameters for a related esterification is shown below.

Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with 1-Butanol researchgate.net
ParameterValue
Forward Activation Energy (Ea_f)58.40 kJ/mol
Reverse Activation Energy (Ea_r)57.70 kJ/mol
Thermal Effect (ΔH)622 J/mol

Amidation (Formation): The formation of the amide bond from anthranilic acid and an activated derivative of 4-tert-butylbenzoic acid (like the acyl chloride) is thermodynamically favorable. The use of a highly reactive acyl chloride drives the reaction to completion, especially when coupled with a base to remove the HCl byproduct. google.com The direct condensation of the carboxylic acid and amine is thermodynamically less favorable and requires high temperatures or coupling agents (like EDCI and HOBt) to proceed efficiently by converting the carboxylic acid into a better electrophile.

Catalyst-Driven Transformations and Selectivity Studies

Various catalytic systems can be employed to transform this compound, often with high selectivity.

Catalytic Hydrogenation: The aromatic rings of the molecule can be hydrogenated to their corresponding cyclohexane (B81311) and cyclohexanecarboxamide (B73365) derivatives. This typically requires a heterogeneous catalyst like ruthenium or palladium on a carbon support (Ru/C or Pd/C) and high pressure and temperature. researchgate.netnih.govcabidigitallibrary.orgmdpi.com Ruthenium-based catalysts are known to be active for the hydrogenation of both the aromatic ring and the carboxylic acid group, whereas palladium catalysts tend to be more selective for the ring hydrogenation. researchgate.net The selectivity can be tuned by the choice of catalyst, support, and reaction conditions.

Catalyst-Driven Cyclization: N-substituted benzamides and 2-arylbenzoic acids can undergo intramolecular cyclization reactions to form heterocyclic structures. For instance, ruthenium-catalyzed oxidative cyclization of benzamides can lead to the formation of isoindolinones. rsc.orgresearchgate.net Similarly, photoelectrochemical dehydrogenative cyclization of 2-arylbenzoic acids can yield benzolactones. rsc.org Applying such catalytic systems to this compound could potentially lead to the formation of complex, fused heterocyclic systems.

Regioselectivity in Catalysis: In catalyst-driven reactions, regioselectivity is a key consideration. For example, copper-catalyzed amination reactions of halobenzoic acids show high regioselectivity, preferentially occurring at the position ortho to the carboxylic acid group. nih.govorganic-chemistry.org In catalytic C-H activation/amidation reactions, iridium catalysts have been used to direct amidation to the C-H bonds ortho to a directing group. Subsequent decarboxylation can then provide access to meta or para-substituted anilines that are otherwise difficult to synthesize. ibs.re.kr These examples illustrate how catalysts can be used to control the site of reaction on the molecule with high precision.

Table 2: Catalyst Selectivity in Hydrogenation of Benzoic Acid Derivatives
CatalystPrimary Product(s)Reference
5% Ru/CCyclohexanecarboxylic acid & Benzyl alcohol researchgate.netcabidigitallibrary.org
Pd/CCyclohexanecarboxylic acid researchgate.net
Pt/TiO₂Cyclohexanecarboxylic acid (High TOF) nih.gov
Ru-Sn/Al₂O₃Benzyl alcohol (Chemoselective for -COOH) researchgate.net

Computational Chemistry and Theoretical Modeling of 2 4 Tert Butylbenzamido Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of organic molecules. For derivatives of benzoic acid, DFT has been successfully used to provide deep structural insights and analyze chemical reactivity. Methods like DFT and Hartree-Fock (HF) are employed to optimize the crystal structure of related benzoic acid derivatives.

In the context of 2-(4-tert-butylbenzamido)benzoic acid, DFT calculations would typically be initiated to determine the molecule's ground-state geometry, minimizing its energy to find the most stable three-dimensional arrangement. Key parameters derived from these calculations include:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions.

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. For instance, in studies of similar phenolic compounds, HOMO and LUMO energies were calculated to be -8.544 eV and 0.430 eV, respectively.

Molecular Electrostatic Potential (MEP): Visualizing the MEP surface helps in understanding sites for electrophilic and nucleophilic attack.

Studies on related benzoic acid derivatives have utilized various DFT functionals, such as B3LYP, often paired with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. For assessing UV absorption properties of benzoic acid derivatives, functionals including M06-2X, CAM-B3LYP, and ωB97XD have demonstrated excellent agreement with experimental data.

Conformational Analysis and Energy Landscape Mapping

The presence of rotatable bonds in this compound—specifically the amide linkage and the bond connecting the benzoic acid moiety—gives rise to multiple possible conformations. Conformational analysis is essential to identify the most stable conformers and understand the energy barriers between them.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide insight into static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes, solvent interactions, and aggregation behavior.

For a molecule like this compound, an MD simulation could reveal:

Solvent Effects: How the molecule behaves in different solvent environments, such as water or organic solvents.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for its structural stability and interactions.

Flexibility and Motion: The range of motion of different parts of the molecule, such as the flexible tert-butyl group and the rotation around the amide bond.

Classical MD simulations on benzoic acid have been used to investigate its aggregation in confined spaces, showing that confinement can impact collective dynamics and strengthen correlations between distant molecules. Such simulations provide valuable data on translational diffusion and rotational correlation times.

Prediction of Spectroscopic Properties and Reaction Intermediates

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating electronic excitation energies. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax), which arise from π-π* and n-π* transitions within the aromatic rings and carbonyl groups.

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the characteristic C=O and N-H stretches of the amide group and the O-H stretch of the carboxylic acid.

Furthermore, computational modeling can be used to predict the structures and energies of potential intermediates in chemical reactions involving this compound, providing mechanistic insights that are often difficult to obtain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or chemical reactivity. While QSAR is often used in drug discovery, its principles can be applied to understand the chemical reactivity of a series of related compounds.

For a series of derivatives of this compound, a QSAR study would involve:

Descriptor Calculation: Computing a range of molecular descriptors for each analog. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties.

Model Building: Using statistical techniques like multiple linear regression or machine learning to build a mathematical model that relates the descriptors to an observed activity (e.g., reaction rate, binding affinity).

Such models can predict the reactivity of new, unsynthesized derivatives and highlight the structural features that are most important for a particular chemical property.

Molecular Docking Studies for Ligand-Target Interactions (focus on binding modes and chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activities. Although specific targets for this compound are not widely reported, docking studies on structurally similar benzoic acid derivatives have been performed against various protein targets.

A typical molecular docking workflow for this compound would involve:

Preparation: Obtaining the 3D structures of both the ligand (this compound) and a target protein.

Docking Simulation: Placing the ligand in the binding site of the protein and using a scoring function to evaluate thousands of possible binding poses.

Analysis: Analyzing the best-scoring poses to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For example, docking studies on tert-butyl phenylcarbamate derivatives have identified key interactions, including hydrogen bonds and hydrophobic contacts, that are crucial for their binding affinity. Similarly, docking of a benzoic acid derivative with carbonic anhydrase indicated it could be an effective inhibitor. The results of such studies are often presented in data tables summarizing binding affinities and interacting residues.

Table 1: Example Data from Molecular Docking of a Related Benzoic Acid Derivative

Parameter Value
Target Protein Carbonic Anhydrase (PDB: 3FFP)
Docking Score High (indicating good binding)

Intermolecular Interactions and Supramolecular Assemblies of 2 4 Tert Butylbenzamido Benzoic Acid

Hydrogen Bonding Networks in Crystalline and Solution States

The structure of 2-(4-tert-butylbenzamido)benzoic acid features multiple hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic acid and amide carbonyl oxygens). These functional groups are poised to form robust and directional hydrogen bonds, which are fundamental to its crystal engineering and solution-state behavior.

In the solid state, N-aryl anthranilic acid derivatives have been shown to form distinct supramolecular architectures governed by hydrogen bonding. nih.gov Crystallographic analyses reveal that these molecules typically form dimeric structures stabilized by a pair of centrosymmetric O—H···O hydrogen bonds between the carboxylic acid moieties. nih.gov This creates a classic eight-membered ring synthon, a common and stable motif in carboxylic acid crystal structures.

Further complexity in the hydrogen-bonding network is introduced by the amide group. For the parent compound, 2-benzamidobenzoic acid, its anion (2-benzamidobenzoate) has been co-crystallized with 1,2-ethylenediaminium. nih.goviucr.org In this salt, the crystal structure reveals extensive hydrogen bonding. An intramolecular N—H···O hydrogen bond is observed between the amide proton and a carboxylate oxygen atom. nih.goviucr.org The protonated amine groups of the ethylenediaminium cation then act as hydrogen bond donors, linking the 2-benzamidobenzoate anions through intermolecular N—H···O interactions with both the carboxylate and the amide carbonyl oxygens. nih.goviucr.org These interactions create a three-dimensional network, demonstrating the compound's capacity to participate in complex hydrogen-bonding schemes. nih.goviucr.org

Interaction Type Donor Acceptor Typical Role in Structure
IntermolecularCarboxylic Acid (O-H)Carboxylic Acid (C=O)Formation of centrosymmetric dimers. nih.gov
IntramolecularAmide (N-H)Carboxylate (O)Formation of a stable six-membered ring. nih.goviucr.org
IntermolecularAmine (N-H) of CationCarbonyl (C=O) / Carboxylate (O)Linking ionic units in a salt structure. nih.goviucr.org

π-π Stacking and Hydrophobic Interactions

Beyond hydrogen bonding, the aromatic rings of this compound are crucial for its supramolecular organization through π-π stacking and hydrophobic interactions. The molecule contains two phenyl rings—the benzamido ring and the benzoic acid ring—which can engage in stacking interactions.

In studies of 2-benzamidobenzoic acid derivatives designed as enzyme inhibitors, molecular docking simulations and structural data have highlighted the importance of these non-covalent forces. researchgate.netnih.gov For instance, the binding of these compounds within the active sites of proteins often involves π-stacking interactions between one of the aromatic rings and the side chains of aromatic amino acid residues like phenylalanine or tyrosine. researchgate.netnih.gov These interactions are critical for orienting the inhibitor correctly within the binding pocket.

Principles of Self-Assembly and Directed Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For molecules like this compound, the primary drivers of self-assembly are the hydrogen bonding and π-π stacking interactions discussed previously.

The predictable formation of carboxylic acid dimers is a fundamental principle of self-assembly for this class of compounds. nih.gov This primary interaction can be considered a supramolecular synthon, a robust structural unit that can be used to build larger, more complex architectures. In N-aryl anthranilic acids, these dimers can arrange into different packing motifs, leading to distinct crystalline forms, a phenomenon known as conformational isomerism in the solid state. nih.gov

The "bent" or "folded" shape of 2-benzamidobenzoic acid derivatives, where the two aromatic rings are not coplanar, is another key feature influencing their self-assembly. In the crystal structure of 1,2-ethylenediaminium bis(2-benzamidobenzoate), the dihedral angle between the two benzene (B151609) rings of the anion is 33.87°. iucr.org This non-planar conformation can lead to the formation of more complex, three-dimensional structures rather than simple flat sheets. Some bent-core molecules based on N-acyl derivatives of anthranilic acid have been shown to self-assemble into hierarchical superstructures, such as twisted and helical ribbons. researchgate.net While this compound is simpler in structure, this demonstrates the potential for N-benzamido-benzoic acid scaffolds to form intricate, directed molecular architectures. The combination of the strong, directional hydrogen bonds and the weaker, shape-dependent stacking and hydrophobic interactions provides the necessary information for the molecule to spontaneously form well-defined supramolecular assemblies. nih.govresearchgate.net

Co-Crystallization and Solid-State Engineering

Co-crystallization is a technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical identity. It involves crystallizing two or more different neutral molecules in a defined stoichiometric ratio within the same crystal lattice. Given its hydrogen bonding capabilities, this compound is a prime candidate for forming co-crystals.

While no specific co-crystals of this compound are reported, the parent compound, 2-benzamidobenzoic acid, has been co-crystallized with other molecules in the context of biochemical studies. researchgate.net The principle relies on forming robust intermolecular interactions, typically hydrogen bonds, between the target molecule and a selected "co-former."

For this compound, potential co-formers could be selected to form predictable hydrogen-bonding synthons. For example:

Carboxylic acid-Pyridine Synthon: A co-former containing a pyridine (B92270) ring could form a strong O—H···N hydrogen bond with the carboxylic acid group.

Carboxylic acid-Amide Synthon: A co-former with an amide group could interact with the carboxylic acid via an N—H···O or O—H···O hydrogen bond.

The formation of a salt with 1,2-ethylenediamine, as seen with 2-benzamidobenzoate, is a related strategy where proton transfer occurs, leading to an ionic co-crystal or salt. nih.goviucr.org This demonstrates the ability of the 2-benzamidobenzoic acid scaffold to form multi-component crystals. By carefully selecting co-formers, it is possible to engineer the solid-state properties of the target compound, a technique widely used in the pharmaceutical industry to improve properties like solubility and stability. researchgate.netnih.gov

Host-Guest Chemistry with Macrocyclic Receptors

There is currently no specific information in the scientific literature regarding the host-guest chemistry of this compound or its parent compound with common macrocyclic receptors like cyclodextrins, calixarenes, or crown ethers.

In principle, the structural features of the molecule suggest potential for such interactions. The tert-butylphenyl group could act as a guest, fitting into the hydrophobic cavity of a cyclodextrin (B1172386) or a suitably sized calixarene. The carboxylic acid group could serve as a recognition site for binding with receptors functionalized with complementary hydrogen-bonding groups. However, without experimental studies, any discussion of specific host-guest systems remains speculative.

Formation of Metal-Organic Frameworks (MOFs) with Related Ligands

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). Carboxylic acids are one of the most common and effective functional groups used for ligands in MOF synthesis due to their ability to form strong, stable coordination bonds with metal ions. nih.gov

There are no documented MOFs that specifically utilize this compound as the primary organic ligand. The synthesis of MOFs typically relies on ligands with multiple coordination sites, often positioned symmetrically, to build extended, porous networks. While this compound contains a carboxylate group capable of coordinating to metals, its single coordination point and bulky, flexible nature might make it more likely to act as a modulator or a terminal ligand rather than a primary building block for a robust framework.

However, related ligands are extensively used. For example, aminobenzoic acids and other benzoic acid derivatives are common in MOF chemistry. researchgate.net The presence of the amide group in this compound could potentially offer a secondary, weaker coordination site through its carbonyl oxygen, leading to the formation of metal complexes. researchgate.net The general principles of MOF design suggest that if this ligand were to be used, it would likely be in combination with other, more rigid multitopic linkers to achieve a stable, porous framework. nih.gov

Applications in Advanced Chemical and Material Science Systems

Role as a Key Synthetic Intermediate for Complex Organic Architectures

As a synthetic intermediate, 2-(4-tert-butylbenzamido)benzoic acid offers a scaffold for building more complex molecules. The presence of the reactive carboxylic acid and the N-H group of the amide allows for further chemical transformations. The tert-butyl group provides steric bulk and increased solubility in organic solvents, which can be advantageous in certain synthetic routes. However, specific, detailed research findings on its use as a key intermediate for complex organic architectures are not extensively documented in publicly available literature.

Integration into Polymer Systems and Resins (e.g., Alkyd Resins)

Utilization in Additive Formulations for Materials (e.g., Stabilizers, Modifiers)

There is a lack of specific data detailing the use of this compound as a material additive. For context, the structurally related 4-tert-butylbenzoic acid and its metal salts are employed as heat stabilizers for PVC and as corrosion inhibitors. goyenchemical.comvinatiorganics.compenpet.comvinatiorganics.com The antioxidant and UV-stabilizing effects of the tert-butyl aromatic group are well-known. goyenchemical.comvinatiorganics.com While it is plausible that this compound could exhibit similar stabilizing properties due to the presence of the tert-butylphenyl moiety, dedicated studies are required to confirm this.

Table 1: Comparison of Potential Additive Functions (Note: Data for this compound is theoretical, based on structural analogy, as direct research is not available.)

Additive Function4-tert-butylbenzoic acid (PTBBA)This compound (Theoretical)
Alkyd Resin Modifier Documented chain terminator and property modifier. fusokk.co.jpPotential for integration, but specific role is unconfirmed.
PVC Heat Stabilizer Metal salts are used for this purpose. vinatiorganics.comvinatiorganics.comPotential, likely via its metal salts, but not documented.
Corrosion Inhibitor Used in cooling fluids. goyenchemical.comvinatiorganics.comPlausible due to chemical structure, but unverified.
UV Stabilizer Known property of tert-butyl aromatic compounds. goyenchemical.comvinatiorganics.comPotential due to the tert-butylphenyl group, but not studied.

Precursor for Dyestuffs and Pigments (if applicable)

Currently, there are no specific, publicly accessible research findings that document the use of this compound as a direct precursor for the synthesis of dyestuffs and pigments. Its aromatic structure is a common feature in many dyes, but its specific utility in this field has not been reported.

Application in Analytical Chemistry as a Reagent or Derivatizing Agent

The use of this compound as a reagent or derivatizing agent in analytical chemistry is not described in available scientific literature. Derivatizing agents often target specific functional groups to enhance detectability or separability in techniques like chromatography. While this compound possesses a carboxylic acid that could be used for such purposes, no standard analytical methods appear to employ it.

Ligand Design for Metal Complexation and Heterogeneous Catalysis (focus on chemical coordination)

The structure of this compound, featuring a carboxylic acid group and an amide oxygen, makes it a potential candidate for a chelating ligand in coordination chemistry. The carboxylate group can coordinate to metal ions, and the amide oxygen could also participate in forming a stable chelate ring.

Studies on similar substituted benzoic acids have shown their utility in forming metal complexes with varied nuclearity and geometry. For instance, the reaction of metal acetates with substituted benzoic acids like 4-tert-butylbenzoic acid in the presence of auxiliary N-donor ligands has yielded a range of mononuclear and dinuclear complexes with copper, cobalt, and zinc. researchgate.net The geometry around the metal centers in these complexes can vary from square-planar to tetrahedral or octahedral, influenced by the steric and electronic properties of the ligands. researchgate.net

The introduction of an amide group, as in this compound, adds another potential coordination site and the possibility of forming intramolecular hydrogen bonds, which can influence the final structure and stability of the metal complex. Such complexes could have applications in heterogeneous catalysis, where the metal center acts as the active site and the ligand framework influences selectivity and activity. However, specific studies on metal complexes of this compound and their catalytic applications are not yet prevalent in the literature.

Table 2: Potential Coordination Sites and Resulting Complex Geometries

Potential Coordinating AtomsPossible Metal IonsPotential Complex Geometry
Carboxylate Oxygen atomsTransition metals (e.g., Cu, Co, Zn)Square-planar, Tetrahedral, Octahedral
Amide Oxygen atomTransition metalsCould lead to chelation, influencing geometry

Future Research Directions and Emerging Paradigms for Substituted Benzamidobenzoic Acids

Development of Novel Green and Sustainable Synthetic Methodologies

The traditional synthesis of the constituent parts of 2-(4-tert-butylbenzamido)benzoic acid, such as aminobenzoic acids and 4-tert-butylbenzoic acid, often relies on petroleum-based precursors and harsh reaction conditions. mdpi.comresearchgate.net For instance, the industrial production of 4-tert-butylbenzoic acid is achieved through the air oxidation of p-tert-butyltoluene, a process that requires catalysts and specific temperature and pressure conditions. researchgate.net Similarly, the synthesis of aminobenzoic acid derivatives can involve multi-step processes with potentially hazardous reagents. mdpi.com

Future research is increasingly focused on developing greener and more sustainable alternatives. Key emerging paradigms include:

Biosynthesis: Utilizing microorganisms and their enzymatic pathways to produce foundational chemicals from renewable resources like glucose is a promising green alternative. mdpi.com Research into the biosynthetic pathways of aminobenzoic acid and its derivatives is paving the way for environmentally benign production methods that reduce reliance on non-renewable petroleum feedstocks and minimize toxic byproducts. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS): This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, lower energy consumption, and often higher yields. rasayanjournal.co.in The application of microwave irradiation to key synthetic steps, such as the hydrolysis of benzamides to form benzoic acids, has been shown to reduce reaction times from hours to mere minutes. rasayanjournal.co.inyoutube.comyoutube.comyoutube.com For example, the hydrolysis of benzamide (B126), which typically takes an hour under conventional reflux, can be completed in as little as 7 minutes with a 99% yield using microwave assistance. rasayanjournal.co.inyoutube.com This approach holds considerable promise for accelerating the synthesis of benzamidobenzoic acid derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzamide Hydrolysis
ParameterConventional MethodMicrowave-Assisted MethodReference
Reaction Time1 hour7 minutes rasayanjournal.co.in
YieldNot specified99% rasayanjournal.co.in
Energy InputHigher (prolonged heating)Lower (short irradiation)

Advanced Computational Design of Analogues with Tailored Reactivity

The paradigm of drug discovery and material design has been revolutionized by the integration of computational methods. For substituted benzamidobenzoic acids, in silico techniques are crucial for designing analogues with specific, tailored reactivity and biological activity.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For 2-benzamidobenzoic acid derivatives, docking studies have been instrumental in understanding their binding modes to biological targets, such as the PqsD enzyme in Pseudomonas aeruginosa. researchgate.netnih.gov By simulating the interaction between the ligand (the benzamidobenzoic acid analogue) and the protein's active site, researchers can predict binding affinity and identify key structural features necessary for inhibition. mdpi.comresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies correlate the chemical structure of a molecule with its biological activity. Computational SAR models can rapidly screen virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.gov For benzamidobenzoic acids, these studies have revealed that modifications to both the anthranilic acid and the benzoyl portions of the molecule can significantly impact their inhibitory potency. nih.gov

Density Functional Theory (DFT): DFT computations provide deep insights into the electronic structure and reactivity of molecules. nih.gov This allows for the calculation of quantum chemical reactivity parameters, helping to rationalize the observed biological activities and guide the design of new analogues with enhanced properties. nih.gov

Table 2: Examples of Computational Studies on Benzamidobenzoic Acid Derivatives
Compound ClassComputational MethodApplication/FindingReference
2-Benzamidobenzoic acidsMolecular Docking, SPR, STD NMRElucidation of binding mode as PqsD inhibitors, showing binding in the ACoA channel rather than the active site. nih.gov
Natural Benzoic Acid DerivativesMolecular Docking, ADME ToxicityIdentification of potential therapeutics for Acute Myeloid Leukaemia (AML) with good bioavailability. stmjournals.com
Benzoic Acid DerivativesMolecular Docking, DFTEvaluation of potential antiviral activity against SARS-CoV-2 main protease. nih.gov

Exploration of New Chemical Transformations and Cascade Reactions

The 2-(benzamido)benzoic acid scaffold is a rich platform for exploring novel chemical transformations, particularly cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer a highly efficient route to complex molecular architectures, minimizing waste and purification steps.

Future research will likely focus on leveraging the inherent reactivity of the carboxylic acid and amide functionalities. For example, cascade reactions involving 2-substituted benzoic acids have been developed to synthesize biologically important heterocyclic structures like quinolinones and isoindolobenzoxazinones. researchgate.netrsc.org These transformations often proceed through intermediates like acyl azides, followed by rearrangements and intramolecular cyclizations. researchgate.net

The Doebner reaction, a three-component synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, exemplifies another powerful synthetic strategy that could be adapted for benzamidobenzoic acid derivatives. nih.govacs.org By exploring different catalysts and reaction conditions (e.g., metal-free catalysis, acid catalysis), new pathways can be unlocked to generate diverse libraries of complex molecules from simple precursors. rsc.orgnih.gov

Applications in Emerging Material Technologies (e.g., functional polymers, smart materials)

The structural features of this compound—a rigid aromatic backbone, a bulky hydrophobic tert-butyl group, and hydrogen-bonding capable amide and carboxylic acid groups—make it an intriguing building block for advanced materials. While its direct application is an area for future exploration, the use of its precursor, 4-tert-butylbenzoic acid (PTBBA), provides clear indications of its potential.

PTBBA is currently used as a modifier and stabilizer in the production of polymers like alkyd resins and PVC. vinatiorganics.comvinatiorganics.com Its role is to control the molecular weight and enhance the properties of the final polymer. vinatiorganics.com This suggests that incorporating the entire this compound moiety into polymer chains could lead to materials with tailored properties.

Potential future applications include:

Functional Polymers: The compound could be polymerized to create polyesters or polyamides. The bulky tert-butyl groups could influence chain packing, leading to materials with unique thermal or mechanical properties. The amide and carboxylic acid groups provide sites for further functionalization or for creating specific intermolecular interactions.

Smart Materials: The hydrogen-bonding capabilities of the amide and carboxyl groups are key features for designing "smart" materials that respond to external stimuli like pH or temperature. These groups can form dynamic, reversible bonds, which are the foundation of many stimuli-responsive and self-healing materials.

Design of Supramolecular Catalytic Systems and Self-Healing Materials

The ability of the amide and carboxylic acid groups in this compound to participate in specific, directional non-covalent interactions (primarily hydrogen bonding) positions it as a prime candidate for use in supramolecular chemistry.

Supramolecular Catalysis: Benzoic acid derivatives are known to form predictable hydrogen-bonding networks, which can be used to assemble complex, ordered structures from simpler components. acs.orgnih.govrsc.org These self-assembled structures can create defined pockets or cavities that mimic the active sites of enzymes. By incorporating catalytic moieties, it is possible to design artificial enzyme mimics where the supramolecular assembly enhances reaction rates and selectivity. rsc.org The defined geometry and hydrogen-bonding pattern of this compound could be exploited to direct the assembly of such catalytic systems.

Self-Healing Materials: A major paradigm in modern materials science is the development of materials that can autonomously repair damage. espublisher.com This property is often achieved by incorporating dynamic, reversible bonds into a polymer network. rsc.orgresearchgate.net These can be reversible covalent bonds (like boronic esters) or non-covalent interactions like hydrogen bonds or metal-ligand coordination. rsc.orgacs.orgrsc.orgresearchgate.net

The amide and carboxylic acid groups in the this compound structure are excellent candidates for forming the multiple, reversible hydrogen bonds needed for intrinsic self-healing. nih.gov When the material is damaged, these bonds can break, but they can reform upon bringing the fractured surfaces back into contact, restoring the material's integrity. google.commdpi.com Research into polyamide elastomers has shown that the concentration of amide groups and the presence of reversible physical bonds can lead to excellent autonomic self-healing capabilities at ambient temperatures. nih.gov

By incorporating this molecule as a cross-linker or a monomer in a polymer network, it may be possible to create new classes of functional polymers with intrinsic self-healing properties, extending their lifespan and improving their sustainability. google.commdpi.com

Q & A

Q. What are the standard synthetic routes for 2-(4-tert-butylbenzamido)benzoic acid and its derivatives?

The compound is typically synthesized via amide coupling between 4-tert-butylbenzoyl chloride and aminobenzoic acid derivatives. Key steps include:

  • Copper-mediated cyanation : For introducing nitrile groups, as seen in the synthesis of tetrazole-substituted derivatives .
  • Stepwise functionalization : Sequential reactions (e.g., hydrolysis, azide cycloaddition) to install heterocyclic moieties like tetrazoles or imidazoles .
  • Purification : Reverse-phase medium-pressure liquid chromatography (MPLC) for isolating intermediates and final products .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry and substituent positions (e.g., aromatic proton splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Assesses purity (>95% threshold) and monitors reaction progress .
  • X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-3 generates thermal ellipsoid plots for visualizing molecular geometry .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with heterocyclic substituents (e.g., tetrazoles)?

  • Catalyst selection : Copper(I) iodide accelerates azide-alkyne cycloadditions, improving tetrazole ring formation efficiency .
  • Temperature control : Heating at 90°C for 18 hours ensures complete cyclization while minimizing side reactions .
  • Solvent systems : Dimethylformamide (DMF) enhances solubility of intermediates, critical for high-yield coupling steps .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar derivatives?

  • Standardized bioassays : Use consistent protocols (e.g., minimum inhibitory concentration [MIC] for antimicrobial activity) to reduce variability .
  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., tert-butyl vs. chloro groups) on target binding using dose-response curves .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, leveraging statistical tools like principal component analysis (PCA) .

Q. How do computational methods enhance the design of novel derivatives?

  • Molecular docking : Predict binding modes with parasitic enzymes (e.g., kinetoplastid targets) using crystallographic data from SHELXL-refined structures .
  • Quantitative SAR (QSAR) : Machine learning models correlate substituent properties (e.g., logP, polar surface area) with antiparasitic efficacy .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .

Q. What strategies assess metabolic stability and toxicity in preclinical studies?

  • In vitro microsomal assays : Liver microsomes identify major metabolites via LC-HRMS, highlighting susceptible functional groups (e.g., tert-butyl oxidation) .
  • Toxicokinetic profiling : Monitor plasma concentrations and organ accumulation in rodent models to establish safety margins .
  • Toxophore screening : Compare metabolite structures with databases (e.g., EPA DSSTox) to flag potential toxicophores .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies in crystallographic data refinement?

  • SHELXL parameters : Adjust restraint weights (e.g., for disordered tert-butyl groups) to improve R-factor convergence .
  • Validation tools : Use CheckCIF to identify outliers in bond lengths/angles and correct model overinterpretation .

Q. What experimental controls ensure reproducibility in biological assays?

  • Positive/Negative controls : Include reference compounds (e.g., known enzyme inhibitors) and vehicle-only samples in dose-response studies .
  • Batch-to-batch consistency : Characterize compound purity across synthetic batches using LCMS retention time reproducibility .

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